ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate
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Overview
Description
Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate is a complex organic compound with the molecular formula C15H16N2O4S and a molecular weight of 320.37 g/mol . This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate typically involves the reaction of ethyl bromoacetate with a thiazolidine derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester or thiazolidine moieties using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted thiazolidines, esters
Scientific Research Applications
Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl (2Z)-2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-2-21-15(20)8-14-17(13(19)10-22-14)9-12(18)16-11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,16,18)/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFYSHGFPHMVJC-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/N(C(=O)CS1)CC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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